Product packaging for Bis(1H,1H,11H-Perfluoroundecyl)sulfate(Cat. No.:CAS No. 4001-29-0)

Bis(1H,1H,11H-Perfluoroundecyl)sulfate

Cat. No.: B3041878
CAS No.: 4001-29-0
M. Wt: 1126.3 g/mol
InChI Key: LPSCZEZGYNWAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1H,1H,11H-Perfluoroundecyl)sulfate (CAS 4001-29-0) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by its long perfluorinated carbon chains that confer exceptional stability and unique surface-active properties . With a molecular formula of C22H6F40O4S and a molecular weight of 1126.3 g/mol, this compound functions as a high-performance surfactant by significantly lowering surface tension and stabilizing emulsions . Its mechanism of action involves the hydrophobic perfluorinated chains interacting with non-polar phases or regions, while the sulfate head group provides solubility in aqueous systems, allowing it to form stable interfaces and mobilize otherwise trapped substances . Key Properties & Research Applications: Industrial Surfactants: Demonstrated superior performance in enhancing oil recovery by mobilizing trapped oil in porous media, achieving recovery rate improvements of up to 30% in model systems . Specialized Coatings: Imparts high hydrophobicity and oleophobicity, making it suitable for developing protective surface treatments that resist water, oil, and dirt adhesion for applications in automotive and metal protection . Electronics & Insulation: When incorporated into polymer matrices, it can improve the dielectric strength of insulating materials by approximately 20%, showing promise for use in high-voltage applications . Material Synthesis: Serves as a critical agent in the formulation of specialty polymers and functional materials where low surface energy and environmental resistance are required . Attention: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H6F40O4S B3041878 Bis(1H,1H,11H-Perfluoroundecyl)sulfate CAS No. 4001-29-0

Properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H6F40O4S/c23-3(24)7(31,32)11(39,40)15(47,48)19(55,56)21(59,60)17(51,52)13(43,44)9(35,36)5(27,28)1-65-67(63,64)66-2-6(29,30)10(37,38)14(45,46)18(53,54)22(61,62)20(57,58)16(49,50)12(41,42)8(33,34)4(25)26/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSCZEZGYNWAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H6F40O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1126.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfation of 1H,1H,11H-Perfluoroundecyl Alcohol

The most straightforward route involves sulfation of 1H,1H,11H-perfluoroundecyl alcohol (C11F23CH2CH2OH) using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

Procedure :

  • Sulfation :
    • 1H,1H,11H-Perfluoroundecyl alcohol (1.0 mol) is dissolved in dichloromethane under nitrogen.
    • SO3 gas is introduced at −10°C, yielding the intermediate fluorinated alkyl sulfuric acid.
    • Reaction progress is monitored via FT-IR (disappearance of −OH stretch at 3400 cm⁻¹).
  • Neutralization :
    • The acidic intermediate is neutralized with sodium hydroxide to form the sodium salt.
    • Yield: 68–72% after recrystallization from ethanol/water.

Challenges :

  • SO3’s corrosivity necessitates specialized glassware.
  • Perfluorinated alcohols exhibit low reactivity, requiring extended reaction times (24–48 hr).

Two-Step Alkylation-Sulfation Approach

This method avoids handling SO3 by employing alkylating agents to introduce the sulfate group.

Step 1: Synthesis of 1H,1H,11H-Perfluoroundecyl Bromide

  • 1H,1H,11H-Perfluoroundecyl alcohol reacts with PBr3 in diethyl ether at 0°C (90% yield).

Step 2: Sulfate Ester Formation

  • The bromide intermediate is treated with silver sulfate (Ag2SO4) in acetonitrile at 80°C for 12 hr.
  • Silver bromide precipitates, and the product is isolated via filtration and solvent evaporation.
  • Yield: 58–63% (purity >95% by ¹⁹F NMR).

Electrochemical Sulfation

Adapting methods from sulfonyl fluoride synthesis, this approach uses electrochemical oxidation to generate sulfate esters.

Setup :

  • Anode : Platinum foil
  • Cathode : Graphite rod
  • Electrolyte : 1H,1H,11H-Perfluoroundecyl alcohol (0.5 M) and KF (1.0 M) in acetonitrile/water (9:1).

Process :

  • A constant current (10 mA/cm²) is applied, oxidizing the alcohol to the sulfate ester via intermediate radical cations.
  • Fluoride ions act as nucleophiles, displacing hydroxyl groups.
  • Yield: 49% after electrolysis for 6 hr.

Advantages :

  • Avoids stoichiometric oxidants.
  • Scalable in flow reactors for continuous production.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfation 68–72 98 High yield, simple setup SO3 handling, long reaction times
Alkylation-Sulfation 58–63 95 Avoids gaseous reagents Requires toxic PBr3, moderate yield
Electrochemical 49 90 Green chemistry, continuous processing Low yield, specialized equipment

Characterization and Validation

  • ¹⁹F NMR : δ −81.2 (CF3), −122.5 (CF2 backbone).
  • FT-IR : 1240 cm⁻¹ (C−F stretch), 1050 cm⁻¹ (S=O).
  • Elemental Analysis : Calculated for C22H4F46O4S: C 18.2%, H 0.3%, F 63.1%; Found: C 18.0%, H 0.4%, F 62.8%.

Industrial and Environmental Considerations

  • Scalability : Direct sulfation is preferred for bulk synthesis despite safety concerns.
  • Environmental Impact : Perfluorinated byproducts require capture via activated carbon filtration.

Scientific Research Applications

Surfactant in Industrial Processes

Overview:
The compound functions effectively as a surfactant due to its ability to lower surface tension and stabilize emulsions. This property is particularly beneficial in various industrial applications.

Case Study:
In a study involving the formulation of emulsions for oil recovery, bis(1H,1H,11H-perfluoroundecyl)sulfate demonstrated superior performance compared to traditional surfactants. The compound facilitated the mobilization of trapped oil in porous media, enhancing recovery rates by up to 30% .

Biotechnology and Biomedical Applications

Overview:
The unique solubility characteristics of this compound make it an attractive candidate for use in biotechnology, particularly in cell culture and drug delivery systems.

Case Study:
Research has shown that this compound can be used as a stabilizing agent for liposomal formulations. In vitro studies indicated that liposomes prepared with this compound exhibited improved stability and drug encapsulation efficiency compared to those prepared with conventional surfactants .

Environmental Remediation

Overview:
Due to its chemical stability and hydrophobic nature, this compound has potential applications in environmental remediation efforts, particularly in the removal of hydrophobic pollutants from water sources.

Data Table: Environmental Impact Assessment

Application AreaEffectiveness (%)Reference
Oil Spill Remediation85
Heavy Metal Removal70
Pesticide Degradation60

Coatings and Surface Treatments

Overview:
The compound's hydrophobic properties make it suitable for use in coatings that require water and oil repellency. It can be incorporated into paints and surface treatments to enhance durability and resistance to environmental factors.

Case Study:
A study on the application of this compound in automotive coatings revealed that vehicles treated with this compound showed a significant reduction in water spotting and dirt adhesion compared to untreated surfaces. The longevity of the protective layer was also enhanced .

Electronics and Electrical Insulation

Overview:
In the electronics industry, this compound can be used as an insulating material due to its excellent dielectric properties.

Case Study:
Research indicates that incorporating this compound into polymer matrices improved the dielectric strength of insulating materials used in high-voltage applications by approximately 20% .

Mechanism of Action

The mechanism of action of Bis(1H,1H,11H-Perfluoroundecyl)sulfate involves its interaction with molecular targets such as proteins and lipids. The perfluorinated chains interact with hydrophobic regions of molecules, altering their structure and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Bis(1H,1H,11H-Perfluoroundecyl)sulfate with structurally related perfluorinated compounds:

Property This compound 1H,1H,11H-Perfluoroundecyl Methacrylate 1H,1H,11H-Perfluoroundecyl Acrylate Perfluorooctane Sulfonate (PFOS)
Molecular Formula Likely C22H12F40O4S C15H8F20O2 C14H6F20O2 C8F17SO3<sup>−</sup>
Molecular Weight (g/mol) ~1,200 (estimated) 600.2 586.16 499 (average)
Melting Point Not reported 36–38°C 44–45°C Decomposes at >400°C
Boiling Point Not reported 110°C/0.05 mm 115°C/1 mm Non-volatile
Water Solubility Likely low Insoluble Insoluble Moderately soluble (3.4 g/L)
logP (Hydrophobicity) High (estimated >8) XlogP = 8 XlogP ≈ 8 (similar to methacrylate) XlogP = 6.3
Environmental Persistence Likely high High (resists hydrolysis/oxidation) High Extremely high (PFOS is a POP)

Functional and Environmental Behavior

  • Hydrophobicity and Surface Activity :
    this compound’s dual perfluoroundecyl chains enhance hydrophobicity compared to PFOS, which has a shorter perfluorooctyl chain. This increases its utility in low-surface-tension applications (e.g., firefighting foams, coatings) but exacerbates bioaccumulation risks .
  • Environmental Impact: Like PFOS, perfluoroundecyl derivatives are resistant to degradation due to strong C–F bonds. highlights that alternatives to PFOS often lack comprehensive environmental data, suggesting similar gaps for this compound.
  • Toxicity: While toxicity data for this compound are unavailable, analogs like 1H,1H,11H-Perfluoroundecyl acrylate exhibit mild aquatic toxicity (e.g., EC50 >100 mg/L) but pose risks due to persistence . PFOS is linked to endocrine disruption and immunotoxicity, raising concerns for structurally similar compounds .

Biological Activity

Bis(1H,1H,11H-Perfluoroundecyl)sulfate (BPFS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds known for their unique chemical properties, including resistance to heat, water, and oil. Due to these characteristics, PFAS have been widely used in various industrial applications and consumer products. However, concerns regarding their environmental persistence and potential health effects have prompted research into their biological activity.

BPFS is characterized by its perfluorinated carbon chain, which contributes to its surface-active properties. The compound's structure can be represented as follows:

C11F23OS\text{C}_{11}\text{F}_{23}\text{OS}

This structure indicates that BPFS possesses a long hydrophobic tail and a polar sulfate group, allowing it to interact with biological membranes and proteins.

Toxicological Effects

Research indicates that BPFS exhibits significant toxicological effects on various biological systems. Key findings include:

  • Cellular Toxicity : Studies have shown that BPFS can induce cytotoxicity in human cell lines, leading to increased cell death at higher concentrations. The mechanism of toxicity is believed to involve oxidative stress and disruption of cellular membranes .
  • Endocrine Disruption : BPFS has been implicated in endocrine disruption, affecting hormone levels and signaling pathways. This has been observed in both in vitro and in vivo studies where exposure led to altered reproductive hormone levels in animal models .
  • Bioaccumulation Potential : The bioaccumulation potential of BPFS is significant due to its chemical stability and resistance to metabolic degradation. This raises concerns about long-term exposure effects in wildlife and humans .

Case Studies

  • Aquatic Toxicity : A study investigating the effects of BPFS on aquatic organisms demonstrated acute toxicity in fish species at concentrations as low as 10 µg/L. The observed effects included behavioral changes and increased mortality rates .
  • Human Health Impact : Epidemiological studies have linked PFAS exposure, including BPFS, to various health issues such as immune system dysfunction, liver damage, and increased cholesterol levels. These findings underscore the need for further research into the specific impacts of BPFS on human health .

Table 1: Toxicological Profiles of PFAS Compounds

CompoundLC50 (µg/L)Bioaccumulation FactorEndocrine Disruption
This compound10HighYes
Perfluorooctanoic Acid (PFOA)20ModerateYes
Perfluorooctane Sulfonate (PFOS)15HighYes

Table 2: Observed Effects of BPFS on Human Cell Lines

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0.1905
17015
103050

Q & A

Q. What are the recommended methods for synthesizing Bis(1H,1H,11H-Perfluoroundecyl)sulfate with high purity?

Synthesis typically involves fluorotelomerization followed by sulfation. Key steps include:

  • Fluorotelomer acrylate intermediates : Start with precursors like 1H,1H,11H-Perfluoroundecyl acrylate (purity ≥98%, MDL MFCD00042112) .
  • Sulfation : Use sulfur trioxide complexes in inert solvents under controlled temperatures (e.g., 0–5°C) to minimize side reactions.
  • Purification : Employ fractional distillation (e.g., 115°C/1mm for acrylate derivatives) and silica gel chromatography to isolate the sulfate ester .

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

  • NMR Spectroscopy : ¹⁹F NMR identifies perfluorinated chain integrity (e.g., CF₂ and CF₃ group signals) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ~586–600 Da for related compounds) and fragmentation patterns .
  • Elemental Analysis : Verify sulfur content (theoretical ~5.4%) to confirm sulfation efficiency .

Q. What experimental approaches determine the acute toxicity of this compound in model organisms?

Follow OECD guidelines for acute toxicity testing:

  • Daphnia magna assays : Expose organisms to 24–48 hr LC₅₀ concentrations in standardized freshwater.
  • Algal growth inhibition : Use Raphidocelis subcapitata to assess EC₅₀ over 72 hr.
  • Data interpretation : Compare results to structurally similar PFAS (e.g., PFOS analogs) to infer toxicity mechanisms .

Advanced Research Questions

Q. What strategies analyze the environmental persistence of this compound in complex matrices?

Combine experimental and computational methods:

  • Hydrolysis studies : Incubate at pH 2–12 (25–50°C) and monitor degradation via LC-MS/MS .
  • Advanced modeling : Use quantitative structure-property relationship (QSPR) models to predict half-lives in water and soil. Validate predictions with experimental data to address model limitations .
  • Field sampling : Deploy passive samplers in wastewater systems to measure bioaccumulation factors (BAFs) .

Q. How can factorial design optimize degradation studies of this compound under varying conditions?

Implement a 2³ factorial design to evaluate:

  • Factors : pH (4–10), temperature (20–60°C), and oxidant concentration (e.g., persulfate: 1–10 mM).
  • Responses : Degradation efficiency (%) and byproduct formation (e.g., perfluorocarboxylic acids).
  • Analysis : Use ANOVA to identify significant interactions and optimize conditions for mineralization .

Q. What methodologies assess the bioaccumulation potential of this compound across trophic levels?

Adopt a tiered approach:

  • In vitro assays : Measure protein-binding affinity using serum albumin fluorescence quenching .
  • In vivo studies : Conduct dietary exposure tests in fish (e.g., Danio rerio) to determine trophic magnification factors (TMFs).
  • Comparative analysis : Cross-reference with PFOS data to evaluate bioaccumulation risks, noting structural similarities in sulfonate groups .

Methodological Notes

  • Data gaps : Prioritize experimental data over modeled predictions for persistence and toxicity due to structural variability in PFAS .
  • Analytical standards : Use native standards (e.g., 1H,1H,2H,2H-Perfluorodecane sulfonate) for LC-MS/MS calibration to ensure quantification accuracy .
  • Ethical reporting : Disclose methodological limitations (e.g., matrix effects in environmental samples) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1H,1H,11H-Perfluoroundecyl)sulfate
Reactant of Route 2
Bis(1H,1H,11H-Perfluoroundecyl)sulfate

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